Product packaging for Zyklophin(Cat. No.:)

Zyklophin

Cat. No.: B10770762
M. Wt: 1365.6 g/mol
InChI Key: UWLIKQFWZOPOAX-HRFULILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zyklophin is a potent and selective peptide antagonist of the kappa-opioid receptor (KOR), making it an invaluable tool for probing the complex neurobiology of the opioid system. Its primary research value lies in its ability to selectively block KOR signaling without activating the mu-opioid receptor (MOR), which helps researchers dissect the distinct roles of these receptors in vivo. Studies with this compound are pivotal for investigating pathways related to stress, depression, addiction, and pain perception, as KOR activation is known to produce dysphoric and pro-depressive effects. By antagonizing KOR, this compound can modulate dopamine release in specific brain regions, providing insights into reward circuitry and potential therapeutic strategies for substance use disorders, particularly cocaine and alcohol addiction. Its metabolically stable, systemically active nature allows for peripheral administration, facilitating behavioral and neurochemical studies in animal models. This compound is for research use only and is essential for advancing our understanding of neuropsychiatric conditions and developing novel pharmacotherapies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C65H96N20O13 B10770762 Zyklophin

Properties

Molecular Formula

C65H96N20O13

Molecular Weight

1365.6 g/mol

IUPAC Name

(3S,6S,9S,12S)-12-[[(2S)-2-[[2-[[2-[[(2S)-2-(benzylamino)-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-6-butan-2-yl-N-[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]-9-[3-(diaminomethylideneamino)propyl]-5,8,11,14-tetraoxo-1,4,7,10-tetrazacyclotetradecane-3-carboxamide

InChI

InChI=1S/C65H96N20O13/c1-3-38(2)54-62(97)83-49(60(95)81-45(21-13-29-73-65(70)71)63(98)85-30-14-22-50(85)61(96)79-43(55(67)90)19-10-11-27-66)35-75-51(87)33-48(59(94)80-44(57(92)84-54)20-12-28-72-64(68)69)82-58(93)47(32-39-15-6-4-7-16-39)78-53(89)37-76-52(88)36-77-56(91)46(31-40-23-25-42(86)26-24-40)74-34-41-17-8-5-9-18-41/h4-9,15-18,23-26,38,43-50,54,74,86H,3,10-14,19-22,27-37,66H2,1-2H3,(H2,67,90)(H,75,87)(H,76,88)(H,77,91)(H,78,89)(H,79,96)(H,80,94)(H,81,95)(H,82,93)(H,83,97)(H,84,92)(H4,68,69,72)(H4,70,71,73)/t38?,43-,44-,45-,46-,47-,48-,49-,50-,54-/m0/s1

InChI Key

UWLIKQFWZOPOAX-HRFULILYSA-N

Isomeric SMILES

CCC(C)[C@H]1C(=O)N[C@@H](CNC(=O)C[C@@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)NCC4=CC=CC=C4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCCN)C(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(CNC(=O)CC(C(=O)NC(C(=O)N1)CCCN=C(N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NCC4=CC=CC=C4)C(=O)NC(CCCN=C(N)N)C(=O)N5CCCC5C(=O)NC(CCCCN)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Molecular Engineering of Zyklophin

Synthetic Strategies for Cyclic Peptide Scaffolds

Creating the cyclic structure of Zyklophin is a key step in its synthesis. This cyclization can be achieved through various strategies, with solid-phase peptide synthesis being a fundamental approach for assembling the linear precursor nih.govresearchgate.netacs.org.

Application of Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the primary method employed for the synthesis of this compound and its analogs nih.govresearchgate.netacs.orgku.edu. This technique involves the stepwise addition of protected amino acid derivatives to a growing peptide chain anchored to an insoluble solid support, typically a resin bachem.combeilstein-journals.org. The C-terminus of the first amino acid is attached to the resin, and subsequent amino acids are coupled sequentially to the N-terminus bachem.combeilstein-journals.org. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly utilized in the SPPS of this compound analogs researchgate.netacs.orgku.educore.ac.uk. This involves the deprotection of the Nα-Fmoc group in each cycle, followed by coupling of the next protected amino acid using coupling reagents such as PyBOP, HOBt, and DIEA acs.orgku.edu. SPPS simplifies purification, as excess reagents and by-products are removed by washing the solid support bachem.com. After the linear peptide sequence is assembled on the resin, the peptide is cleaved from the solid support to obtain the final product nih.govresearchgate.netacs.org.

The synthesis of this compound analogs often involves assembling the (2-11) peptide fragments on the solid support, followed by coupling of the appropriate N-alkyl amino acid derivatives to the N-terminus nih.govresearchgate.net.

Exploration of Ring-Closing Metathesis (RCM) in Peptide Cyclization

While this compound itself is cyclized via an amide bond between D-Asp5 and Dap8 nih.govpnas.org, Ring-Closing Metathesis (RCM) has been explored as an alternative strategy for cyclizing other dynorphin (B1627789) A analogs to restrict conformational flexibility and potentially increase metabolic stability researchgate.netnih.govresearchgate.net. RCM involves the formation of a carbon-carbon double bond between two alkene functionalities within a molecule, leading to a cyclic structure researchgate.netnih.gov. This technique can be used to cyclize peptides containing unnatural amino acids with alkene-bearing side chains, such as allylglycine or allyl-protected tyrosine researchgate.netnih.govresearchgate.net. Compared to traditional cyclization methods like disulfide or amide bond formation, RCM can preserve side chain functionalities nih.gov. Studies on arodyn, another dynorphin A analog, have demonstrated the successful application of RCM involving allyl-protected tyrosine residues to create cyclic peptides with retained KOR affinity and selectivity researchgate.netnih.govresearchgate.net. While not the method used for this compound's core cyclization, RCM represents a valuable tool in the broader molecular engineering of dynorphin-based peptides researchgate.netnih.govresearchgate.net.

Optimization of Synthesis for Analog Generation

Synthesizing this compound and its various analogs presents specific challenges that require optimization of synthetic strategies to ensure sufficient yield and purity nih.govacs.orgufl.edu.

Strategies to Address Challenges in Scale-Up and Purity

Scaling up peptide synthesis can be challenging, and achieving high purity is critical for biological evaluation and potential therapeutic use ufl.edugyrosproteintechnologies.com. Solid-phase peptide synthesis facilitates purification by allowing for the removal of soluble impurities through washing steps bachem.com. However, incomplete couplings, side reactions, and the formation of deletion sequences can lead to impurities gyrosproteintechnologies.com. Strategies to address these challenges include optimizing coupling conditions (reagents, reaction time, temperature), using appropriate protecting groups, and employing efficient cleavage and purification methods acs.orgbachem.comgyrosproteintechnologies.com. Monitoring the efficiency of steps like deprotection can also be important for optimizing protocols gyrosproteintechnologies.com. This compound itself proved challenging to synthesize and purify in large quantities, highlighting the need for optimized procedures for scale-up ufl.edu.

Achieving high purity, often >95% or even >98% for in vivo studies and potential pharmaceuticals, is essential gyrosproteintechnologies.com. Analytical techniques such as HPLC are crucial for assessing purity and identifying impurities acs.org.

Stereochemical Control and Epimerization Prevention in N-Terminal Residues

Maintaining stereochemical integrity, particularly at the N-terminal residue, is a critical aspect of peptide synthesis nih.govacs.org. Epimerization (racemization) of chiral amino acids can lead to the formation of diastereomers, which may have different pharmacological properties acs.org. In the synthesis of this compound and its analogs, modifications to the N-terminal amino acid, such as N-alkylation, can introduce challenges related to solubility and potential epimerization during coupling nih.govacs.org.

For instance, the synthesis of certain N-alkyl amino acid derivatives involved reductive amination acs.org. When coupling N-benzyl-Phe to the (2-11) peptide fragment using a standard procedure involving dissolution in DMF at elevated temperatures, evidence of epimerization of the N-terminal residue was observed acs.org. This highlights the need for careful optimization of coupling conditions, including solvent and temperature, to minimize epimerization acs.org. Synthesizing diastereomeric peptides, such as [N-benzyl-D-Tyr1]this compound, is a method used to verify that diastereomers can be separated and detected by analytical techniques like HPLC acs.org.

Rational Design Principles for this compound Analogs

Rational design plays a significant role in the development of this compound analogs with improved properties, such as enhanced affinity, selectivity, or metabolic stability nih.govresearchgate.netacs.orgnih.govacademicanalytics.com. This process involves understanding the structure-activity relationships (SAR) of the peptide and making targeted modifications to the amino acid sequence or structure based on this knowledge nih.govresearchgate.netacs.orgnih.gov.

For this compound, which is an analog of dynorphin A, rational design principles have been applied to explore the effects of different N-terminal alkyl substituents, amino acid substitutions, and modifications to the cyclic constraint nih.govresearchgate.netcore.ac.uk. For example, exploring different N-terminal alkyl groups was based on the hypothesis that these modifications could influence the interaction of the peptide with the KOR researchgate.net. Alanine scanning of non-glycine residues has been used to investigate the contribution of specific amino acid side chains to KOR affinity and antagonist activity researchgate.netacs.org.

Modifications in the C-terminal "address" domain of dynorphin A have been shown to alter efficacy, and this compound itself is a Dyn A-based antagonist with modifications in this region pnas.orgku.edu. The cyclization between D-Asp5 and Dap8 in this compound led to a large increase in KOR selectivity compared to linear analogs ku.edu. Rational design also considers strategies to enhance metabolic stability, such as the incorporation of D-amino acids or cyclization researchgate.net.

Data from structure-activity relationship studies on this compound analogs provide valuable insights for rational design. For instance, studies have indicated that Phe4 and Arg6 are important for this compound's KOR affinity, and Arg7 is important for KOR antagonist activity nih.govacs.orgnih.gov. N-terminal modifications, such as N-phenethyl and N-cyclopropylmethyl substitutions, have resulted in analogs with higher KOR affinities nih.govacs.orgnih.gov.

Here is a table summarizing some research findings on N-terminal modifications and their effect on KOR affinity:

N-Terminal ModificationKOR Affinity (Relative to this compound)Reference
N-benzyl-Tyr1 (this compound)1x nih.govacs.orgnih.gov
N-phenethyl-Tyr1Higher affinity nih.govacs.orgnih.gov
N-cyclopropylmethyl-Tyr1Higher affinity nih.govacs.orgnih.gov
N-benzyl-Phe111-fold more potent antagonist acs.orgnih.gov

Rational design is an iterative process involving synthesis, pharmacological evaluation, and structural analysis to guide the design of new analogs with desired properties acs.orgacademicanalytics.com.

Incorporation of Non-Canonical Amino Acids for Enhanced Stability

The incorporation of non-canonical, or unnatural, amino acids is a significant strategy in peptide engineering to improve properties not typically found in peptides composed solely of the 20 standard proteinogenic amino acids. In the context of this compound, the inclusion of specific non-canonical amino acids contributes to its enhanced enzymatic stability. ku.eduku.edu

This compound's structure includes N-benzyl-Tyr1, an N-alkylated tyrosine residue, at the N-terminus. acs.orgwikipedia.orgnih.govnih.govpnas.orgnih.gov Additionally, the cyclic structure involves 2,3-diaminopropionic acid (Dap) at position 8. acs.orgnih.govnih.govpnas.orgnih.gov The incorporation of such unnatural amino acids, along with conformational constraints, has been shown to increase the metabolic stability of this compound. ku.eduku.edu This increased stability is crucial for a peptide therapeutic, as it can reduce degradation by proteases in vivo, potentially leading to a longer duration of action compared to less stable linear peptides. ku.eduku.eduufl.edu

Design and Implementation of Conformational Constraints

Conformational constraints are introduced into peptide structures to restrict their flexibility. This can lead to improved binding affinity and selectivity for the target receptor, as well as enhanced stability. In the case of this compound, a key conformational constraint is its cyclic structure. wikipedia.orgpnas.orgguidetopharmacology.orgnih.gov

The implementation of this conformational constraint through cyclization, along with modifications in the C-terminus and address domain, contributes to this compound's increased metabolic stability. ku.eduku.edu This enhanced stability to proteolytic degradation is a significant advantage compared to linear peptides. ufl.edu The cyclic structure also plays a role in the peptide's ability to cross the blood-brain barrier and exert its effects in the central nervous system. ku.eduku.edunih.govpnas.orgufl.edunih.gov

Research findings have demonstrated the impact of these engineering strategies on this compound's pharmacological profile. Studies have shown that this compound exhibits high selectivity for the kappa opioid receptor over mu and delta opioid receptors. pnas.orgnih.gov The binding affinities (Ki values) illustrate this selectivity. pnas.orgnih.gov

Receptor Type This compound Ki (nM)
Kappa Opioid Receptor (KOR) 30 pnas.orgnih.gov
Mu Opioid Receptor (MOR) 4380 nih.gov
Delta Opioid Receptor (DOR) >5000 nih.gov

The significant difference in Ki values highlights the successful engineering of selectivity towards the KOR. The metabolic stability conferred by the incorporation of non-canonical amino acids and the cyclic constraint contributes to its in vivo activity and a shorter duration of action compared to some long-acting non-peptide KOR antagonists. ku.eduku.edunih.govacs.org

Structure Activity Relationship Sar Studies of Zyklophin

Comprehensive Analysis of Key Structural Determinants for KOR Affinity

Zyklophin's KOR affinity is influenced by several structural features. The cyclic constraint introduced by the lactam linkage between D-Asp5 and Dap8 is a significant modification from the linear dynorphin (B1627789) A peptide, contributing to enhanced stability to proteolytic degradation. ufl.edu While changes in the lactam ring had a minor effect on KOR and MOR affinities, the side chain and configuration of the residue at position 5 influenced KOR affinity. researchgate.netnih.gov Studies on linear analogs also helped assess the individual contributions of residues at positions 5 and 8. nih.gov this compound exhibits high selectivity for KOR over mu (MOR) and delta (DOR) opioid receptors. researchgate.netnih.gov

Impact of N-Terminal Modifications on Ligand-Receptor Interactions

Modifications to the N-terminus of this compound have a notable impact on its receptor affinities and KOR activity. nih.gov The N-terminal alkyl group can influence the interaction of the rest of the peptide with KOR. nih.gov

Evaluation of N-Benzyl, N-Phenethyl, and N-Cyclopropylmethyl Substitutions

Different N-terminal alkyl substituents have been explored. Among the tested N-terminal modifications, the N-phenethyl and N-cyclopropylmethyl substitutions resulted in analogs with the highest KOR affinities. nih.govnih.govku.edux-mol.comacs.orgresearchgate.netcolab.ws The N-benzyl group is present in the core this compound structure. nih.govnih.gov Analogs with N-benzyl-Tyr1 and N-cyclopropylmethyl-Tyr1 showed increased potency as KOR antagonists compared to this compound in a GTPγS assay. nih.govku.edux-mol.comacs.orgresearchgate.netcolab.ws Specifically, the N-cyclopropylmethyl-Tyr1 analog was reported to be 28-fold more potent, and the N-benzyl-Phe1 analog (where phenylalanine is at position 1 instead of tyrosine, but still N-benzylated) was 11-fold more potent than this compound in the GTPγS assay. nih.govku.edux-mol.comacs.orgresearchgate.netcolab.ws Other N-alkyl modifications, such as methyl, ethyl, propyl, butyl, and allyl, were also examined, with peptides having methyl, ethyl, and butyl groups showing similar to slightly higher KOR affinities than this compound. nih.gov The N-allyl analog had the lowest KOR affinity among the N-alkylated analogs studied. nih.gov

Here is a summary of the impact of some N-terminal modifications on KOR affinity and antagonist potency:

N-Terminal ModificationKOR Affinity (relative to this compound)KOR Antagonist Potency (relative to this compound)Source
N-Benzyl-Tyr1Reference (in this compound)Reference (1.0) nih.govku.edu
N-Phenethyl-Tyr1Higher8- to 24-fold more potent nih.govnih.govku.edux-mol.comacs.orgresearchgate.netcolab.ws
N-Cyclopropylmethyl-Tyr1Highest8- to 24-fold more potent (specifically 28-fold reported) nih.govnih.govku.edux-mol.comacs.orgresearchgate.netcolab.ws
N-Benzyl-Phe1Not explicitly stated relative to this compound11-fold more potent nih.govku.edux-mol.comacs.orgresearchgate.netcolab.ws

Note: KOR affinity is typically measured by Ki values, where lower Ki indicates higher affinity. Antagonist potency is often measured by Ke or IC50 values in functional assays like GTPγS, where lower values indicate higher potency. The table summarizes findings based on reported relative effects.

Role of Specific Amino Acid Residues in KOR Antagonist Potency

Alanine scanning studies have been conducted to investigate the contribution of specific amino acid residues to this compound's KOR affinity and antagonist activity. nih.govnih.govku.edu

Significance of Tyrosine at Position 1

Pharmacological results from alanine-substituted analogs indicated that the Tyr1 phenol (B47542) is not important for this compound's KOR affinity. nih.govnih.govku.edux-mol.comacs.orgresearchgate.netcolab.ws However, the N-terminal Tyr1 residue is considered critical for opioid receptor affinity in related peptides like dynorphin B amide. colab.wsku.edu This suggests that the N-benzyl modification and/or the cyclic structure in this compound may alter the typical role of Tyr1 seen in linear dynorphins.

Contribution of Phenylalanine at Position 4

Phenylalanine at position 4 (Phe4) is important for this compound's KOR affinity. nih.govnih.govku.edux-mol.comacs.orgresearchgate.netcolab.ws Alanine substitution at this position resulted in significant decreases in KOR affinity in related peptides. researchgate.netcolab.ws This highlights the crucial role of the aromatic side chain at position 4 for effective binding to the KOR.

Functional Importance of Arginine Residues at Positions 6 and 7

The arginine residue at position 6 (Arg6) is important for this compound's KOR affinity. nih.govnih.govku.edux-mol.comacs.orgresearchgate.netcolab.ws Alanine substitution of Arg6 led to a substantial decrease in KOR affinity. researchgate.net The arginine residue at position 7 (Arg7) was found to be important for KOR antagonist activity. nih.govnih.govku.edux-mol.comacs.orgresearchgate.netcolab.ws While Arg6 and Arg7 contribute to KOR affinity in dynorphin B amide, Arg7's contribution to binding affinity appeared relatively minor compared to Arg6 in related studies. researchgate.netcolab.ws However, its specific role in antagonist activity for this compound is noted. nih.govnih.govku.edux-mol.comacs.orgresearchgate.netcolab.ws

Here is a summary of the importance of specific amino acid residues:

Amino Acid ResidueImportance for KOR AffinityImportance for KOR Antagonist ActivitySource
Tyr1 (phenol)Not importantNot explicitly stated nih.govnih.govku.edux-mol.comacs.orgresearchgate.netcolab.ws
Phe4ImportantNot explicitly stated nih.govnih.govku.edux-mol.comacs.orgresearchgate.netcolab.ws
Arg6ImportantNot explicitly stated nih.govnih.govku.edux-mol.comacs.orgresearchgate.netcolab.ws
Arg7Not explicitly statedImportant nih.govnih.govku.edux-mol.comacs.orgresearchgate.netcolab.ws

Influence of Cyclic Backbone-Forming Residues (D-Asp5, Dap8)

The cyclic constraint in this compound is established between the side chains of D-Asp5 and Dap8 (2,3-diaminopropionic acid) acs.org. This cyclization strategy, located within the "address" domain of the peptide, is a key modification that differentiates this compound from linear dynorphin analogs and contributes to its pharmacological profile acs.org. Investigations into the individual contributions of the residues at positions 5 and 8 have been conducted using linear analogs nih.gov. Studies comparing this compound to linear [N-benzyl-Tyr1]Dyn A-(1-11)NH2 analogs with modifications at positions 5 and 8 indicated that the residue at position 5 exerts a greater influence on opioid receptor affinities compared to the residue at position 8 nih.gov. Specifically, the L-configuration or a hydrophobic side chain at position 5 in linear analogs appeared to contribute to higher KOR and mu opioid receptor (MOR) affinities nih.gov. This suggests that the D-configuration of Asp at position 5 and its incorporation into the cyclic structure are important for the observed receptor binding profile of this compound, particularly its low MOR affinity nih.gov.

Structural Correlates of Blood-Brain Barrier Permeation and In Vivo Activity

This compound is notable for its ability to cross the blood-brain barrier (BBB) and exert antagonist effects on KORs within the central nervous system (CNS) following systemic administration wikipedia.orgresearchgate.netnih.govnih.govku.eduufl.eduacs.orgscispace.com. This is a significant characteristic for a peptide of its size and polarity ufl.edu. The cyclic structure is considered a key modification that enhances the metabolic stability of this compound compared to linear peptides, contributing to its systemic activity ufl.eduacs.org. While the precise structural features governing this compound's BBB permeation are still under investigation, its ability to reach the CNS after peripheral administration is well-documented nih.govufl.edu.

In vivo studies have demonstrated that systemically administered this compound antagonizes the effects of centrally administered KOR agonists, providing strong evidence of its BBB penetration and activity within the CNS nih.govnih.govku.edu. For example, this compound administered subcutaneously dose-dependently antagonized antinociception induced by the selective KOR agonist U50,488 in mice nih.gov. This in vivo activity, coupled with its KOR selectivity, highlights its potential as a pharmacological tool and a lead compound for therapeutic development nih.govnih.gov. Furthermore, systemically administered this compound has been shown to prevent stress-induced reinstatement of cocaine-seeking behavior in mice, indicating its in vivo efficacy in a behavioral model relevant to addiction wikipedia.orgnih.govku.eduscispace.com.

The in vitro pharmacological evaluation of this compound has provided key data on its receptor interactions. This compound exhibits nanomolar affinity for the KOR and high selectivity over MOR and delta opioid receptors (DOR) acs.org. The reported Ki ratio (κ/μ/δ) for this compound is 1/194/330, demonstrating its significant preference for the KOR acs.org. In adenylyl cyclase assays, this compound has been shown to antagonize KOR with a KB value of 84 nM acs.org.

Here is a summary of key in vitro binding and functional data for this compound:

AssayTargetValueUnitReference
Binding Affinity (Ki)KOR30nM acs.org
Selectivity Ratioκ/μ/δ1/194/330- acs.org
Antagonist Potency (KB)KOR84nM acs.org

These data underscore the potent and selective KOR antagonist profile of this compound, which is supported by its observed in vivo activities, including BBB penetration and CNS effects.

Pharmacological Characterization and Receptor Binding Profiles

Mechanisms of Kappa Opioid Receptor Antagonism

Zyklophin functions as an antagonist at the KOR, primarily through competitive inhibition of agonist binding and activity wikidata.orgwikidata.org.

Competitive Inhibition of KOR Agonist Activity

Studies have demonstrated that this compound dose-dependently antagonizes the effects induced by selective KOR agonists, such as U50,488. This competitive inhibition has been observed both in vitro and in vivo. In the mouse warm-water tail-withdrawal assay, this compound administered systemically or centrally effectively blocked the antinociception produced by U50,488 cenmed.comresearchgate.netguidetopharmacology.org. Cellular assays, such as the real-time membrane potential assay using CHO cells expressing KOR, have shown that this compound produces rightward shifts in the concentration-response curves of U50,488, a hallmark of competitive antagonism wikidata.org. Schild regression analysis in these assays has provided a KB value for this compound, further supporting its competitive mechanism wikidata.org.

Assessment of Intrinsic Efficacy: Absence of Agonist Activity

A key characteristic of this compound is its negligible intrinsic efficacy at the KOR in certain assay systems. In the adenylyl cyclase (AC) assay, this compound acts purely as an antagonist with negligible agonist activity wikidata.org. Similarly, in the warm-water tail-withdrawal assay in mice, this compound administration alone, either centrally or peripherally, did not produce any observable agonist activity guidetopharmacology.org. Negligible efficacy was also reported for this compound in the [35S]GTPγS binding assay wikidata.org. However, it is worth noting that one study using GTPγS assays in rat and mouse brain tissue indicated that this compound might exhibit agonist properties at higher concentrations, suggesting potential species differences in efficacy wikipedia.org.

Receptor Selectivity and Affinity Profiling

This compound exhibits a high degree of selectivity for the kappa opioid receptor over other opioid receptor subtypes, namely mu (MOR) and delta (DOR) opioid receptors nih.govguidetopharmacology.org. This selectivity has been primarily determined through radioligand binding assays.

Differential Binding to Kappa, Mu, and Delta Opioid Receptors

Radioligand binding assays are widely used to assess the affinity and selectivity of ligands for different opioid receptor subtypes. Studies using these methodologies have shown that this compound binds to the KOR with significantly higher affinity compared to MOR and DOR guidetopharmacology.orgwikidata.orgwikipedia.orgciteab.comuni.lu. Representative data from radioligand binding assays using CHO cells stably expressing opioid receptors indicate a K_i_ value of approximately 30 nM for KOR guidetopharmacology.orgciteab.com. The selectivity ratios (KOR/MOR/DOR) have been reported to be in the range of 1/194/>330, highlighting the preferential binding of this compound to the KOR guidetopharmacology.orgciteab.com. Another study reported K_i_ values of 30.3 nM for KOR, 5880 nM for MOR, and >10,000 nM for DOR, further illustrating this selectivity uni.lu. Structural modifications within the cyclic peptide, particularly in positions 5 and 8, appear to contribute to this enhanced KOR selectivity wikidata.org.

Receptor Subtype (Species/Cell Type)K_i (nM)Reference
KOR (Radioligand Binding Assay)30 guidetopharmacology.orgciteab.com
MOR (Radioligand Binding Assay)5880 uni.lu
DOR (Radioligand Binding Assay)>10000 uni.lu
KOR/MOR Ratio1/194 guidetopharmacology.orgciteab.com
KOR/DOR Ratio1/>330 guidetopharmacology.orgciteab.com

Radioligand Binding Assay Methodologies

Radioligand binding assays to determine this compound's receptor affinity and selectivity are typically performed using cell membranes prepared from cells, such as Chinese hamster ovary (CHO) cells, that have been stably transfected to express human or rodent opioid receptor subtypes wikidata.orgwikipedia.orguni.lubio-techne.com. Assays have also been conducted using brain homogenates from rodents wikipedia.orgwikipedia.orgwikidata.org. These competitive binding assays involve incubating cell membranes or tissue homogenates with a fixed concentration of a radiolabeled opioid ligand (e.g., [3H]diprenorphine for KOR, [3H]DAMGO for MOR, [3H]DPDPE for DOR, or [3H]U69,593 for KOR) and varying concentrations of the competing non-labeled ligand, this compound wikidata.orgciteab.comuni.lubio-techne.com. The amount of radioligand bound to the receptor is measured, and the inhibition constant (K_i_) is calculated to represent the affinity of this compound for the receptor bio-techne.com.

Downstream Signaling Pathway Modulation

Kappa opioid receptors are G protein-coupled receptors (GPCRs) that primarily couple to the inhibitory G proteins G_i_/G_0_ wikipedia.orgwikidata.orgwikipedia.orgwikipedia.org. Activation of KOR by agonists typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels, and can also modulate ion channel activity, such as increasing potassium conductance or decreasing calcium conductance wikipedia.orgwikidata.orgwikipedia.orgwikipedia.org.

As a KOR antagonist, this compound modulates these downstream signaling pathways by blocking the effects of KOR agonists. In the adenylyl cyclase assay, this compound prevents the agonist-induced inhibition of adenylyl cyclase wikidata.org. In cellular assays measuring membrane potential changes, which can be influenced by ion channel modulation downstream of K protein activation, this compound blocks the hyperpolarization induced by KOR agonists wikidata.org. Studies using pertussis toxin, which inactivates G_i_/G_0_ proteins, have confirmed that the signaling pathways antagonized by this compound are mediated through these G proteins wikidata.org. KOR activation can also involve the activation of MAPK pathways, including ERK1/2 and p38 MAPK wikipedia.orgwikipedia.orgwikipedia.org. While research has explored the differential coupling of KOR agonists to G protein-mediated signaling versus β-arrestin-2 dependent signaling, with the latter potentially linked to adverse effects, this compound's role as an antagonist means it primarily prevents the activation of these downstream cascades by agonists wikipedia.org.

Evaluation using Guanosine 5'-O-(3-Thiotriphosphate) (GTPγS) Binding Assays

GTPγS binding assays are a common method to measure G protein activation upon ligand binding to a G protein-coupled receptor (GPCR) nih.govmdpi.com. This assay detects the initial event following receptor activation in the absence of signal amplification nih.gov.

Studies using GTPγS binding assays have investigated the activity of this compound and its analogs at the KOR. In experiments using KOR-expressing CHO cell membranes, this compound has been shown to produce rightward shifts in the concentration-response curves of KOR agonists like U50,488, consistent with competitive antagonism nih.govx-mol.com. While some this compound analogs have shown partial agonist activity in both FMP and GTPγS assays, this compound itself has exhibited negligible KOR efficacy in the GTPγS assay nih.govnih.gov.

Interestingly, species differences in this compound's effects have been observed in GTPγS assays. In rat brain tissue, this compound did not affect U50,488-stimulated GTPγS coupling, and at higher concentrations, it appeared to display positive efficacy, stimulating GTPγS coupling researchgate.netnih.gov. However, in mouse brain tissue, this compound effects in comparable GTPγS assays were consistent with KOR antagonism researchgate.net.

In Vitro Cellular Functional Assays of Receptor Activation

In addition to GTPγS binding, in vitro cellular functional assays are used to assess receptor activation by measuring downstream signaling events. The FLIPR Membrane Potential (FMP) assay, which measures changes in membrane potential, has been utilized to assess KOR-induced hyperpolarization nih.govku.edu.

In KOR-expressing CHO cells, this compound produced rightward shifts in the concentration-response curves of the KOR agonist U50,488 in the FMP assay, confirming its antagonistic activity nih.govku.edu. This hyperpolarization response is mediated through pertussis toxin-sensitive G proteins, indicating the involvement of Gi/o signaling pathways nih.govku.edu.

Other functional assays, such as adenylyl cyclase-dependent cAMP formation assays, have also been used to evaluate KOR ligands. Some this compound analogs have been tested in the cAMP assay, showing potential antagonism or partial agonist activity at the KOR acs.org. Competitive antagonism by a this compound analog has been demonstrated in a cAMP inhibition assay using Schild regression analysis, showing a rightward shift of the agonist concentration-response curve without a change in maximum effect acs.org.

In Vivo Pharmacological Efficacy in Animal Models

This compound's in vivo efficacy has been primarily evaluated in animal models, demonstrating its activity as a selective KOR antagonist.

Antagonism of Selective KOR Agonist-Induced Behaviors

A key measure of KOR antagonist activity in vivo is the ability to block behavioral effects induced by selective KOR agonists. This compound has been shown to dose-dependently antagonize the antinociception induced by the selective KOR agonist U50,488 in mice, as measured in assays like the warm-water tail withdrawal test nih.govnih.govsigmaaldrich.comresearchgate.netpnas.orgresearchgate.net. This antagonism is observed following both systemic (subcutaneous) and central (intracerebroventricular) administration of this compound, suggesting its ability to cross the blood-brain barrier nih.govnih.govsigmaaldrich.comresearchgate.netpnas.orgresearchgate.net.

The selective nature of this compound's antagonism in vivo is supported by findings that it does not affect antinociception mediated by agonists selective for mu opioid receptors (MOR) or delta opioid receptors (DOR), such as morphine or SNC-80, respectively nih.govnih.govsigmaaldrich.comresearchgate.netresearchgate.net.

While this compound acts as a KOR antagonist in blocking agonist-induced effects, some studies have reported KOR-independent effects, such as inducing scratching behavior in mice, similar to other KOR antagonists like 5'-GNTI researchgate.netnih.gov. This suggests potential off-target effects depending on the animal strain or specific behavioral assay researchgate.net.

Duration of Antagonist Action in Central Nervous System

A notable characteristic of this compound is its relatively short duration of action in the CNS compared to long-acting non-peptide KOR antagonists like nor-BNI nih.govnih.govsigmaaldrich.comresearchgate.netku.eduresearchgate.netnih.govpnas.orgku.edu. While nor-BNI can exert effects lasting for weeks after a single administration, the antagonist activity of this compound (e.g., 3 mg/kg s.c. in mice) lasts less than 12 hours nih.govnih.govsigmaaldrich.comresearchgate.netku.eduresearchgate.netnih.govpnas.orgku.edu. Studies evaluating the time course of this compound-mediated antagonism of U50,488-induced antinociception have shown significant antagonism for several hours, but with activity diminishing by 12 hours post-administration pnas.org. This shorter duration is considered an advantage for potential therapeutic applications, avoiding the prolonged effects associated with some other KOR antagonists nih.govku.edupnas.orgku.edu.

Preclinical Behavioral Neurobiology Research with Zyklophin

Investigations into Addiction-Related Phenotypes

The endogenous KOR/dynorphin (B1627789) system is implicated in the negative affective states associated with drug withdrawal and has been shown to contribute to escalated drug seeking nih.govfrontiersin.orgwikipedia.orgnih.govnih.gov. KOR antagonists have therefore been investigated as potential therapeutic agents for substance use disorders.

Attenuation of Stress-Induced Reinstatement of Drug-Seeking Behaviors (e.g., Cocaine)

Preclinical studies utilizing conditioned place preference (CPP) assays in mice have investigated Zyklophin's ability to prevent the reinstatement of drug-seeking behavior induced by stress. Stress is a significant factor contributing to relapse in individuals with substance use disorders frontiersin.orgnih.gov.

Research has demonstrated that systemic administration of this compound can prevent stress-induced reinstatement of cocaine-seeking behavior in mice pnas.orgnih.govnih.govufl.eduresearchgate.netescholarship.org. In a conditioned place preference paradigm, mice were conditioned with cocaine, and after extinction of the preference, stress exposure (e.g., forced swim) was used to induce reinstatement of the preference for the cocaine-paired environment pnas.orgnih.govresearchgate.net. Pretreatment with this compound before exposure to stress prevented this stress-induced reinstatement of place preference pnas.orgresearchgate.net. For instance, one study reported that mice pretreated daily with 3 mg/kg s.c. This compound before forced swimming stress exhibited place preference responses that did not significantly differ from preconditioning or extinction responses pnas.orgresearchgate.net. This finding supports a role for the endogenous KOR system in mediating stress-induced relapse and indicates that this compound's KOR antagonism can disrupt this process pnas.orgresearchgate.net. It is notable that this compound pretreatment was effective in preventing stress-induced reinstatement when administered before the stress exposure, suggesting a prophylactic blockade of the stress-induced activation of the KOR system pnas.org.

Modulation of the Endogenous KOR/Dynorphin System in Substance Use Disorder Models

The dysregulation of the dynorphin/KOR system is understood to contribute to the behavioral deficits observed in alcohol dependence, including escalated self-administration and negative affective-like behavior nih.govresearchgate.net. Studies have explored whether this compound, as a KOR antagonist, can modulate these effects in models of substance use disorder.

In studies investigating alcohol dependence in rats, this compound's effect on escalated alcohol self-administration has been evaluated nih.govresearchgate.netmdpi.com. While long-acting KOR antagonists like nor-BNI have been shown to attenuate escalated alcohol self-administration in alcohol-dependent rats, studies with this compound have yielded different results nih.govresearchgate.netmdpi.com. One study reported that intracerebroventricular (ICV) administration of this compound did not alter escalated alcohol self-administration in alcohol-dependent rats nih.govresearchgate.net. This lack of effect, particularly when compared to the efficacy of nor-BNI in similar paradigms, has led to investigations into potential species differences in this compound's KOR antagonist profile or differences in the time course of action between rats and mice nih.govresearchgate.net. Receptor binding assays have suggested that this compound may not act as a prototypical KOR antagonist in rat brain tissue and might even display positive efficacy at higher concentrations, which could contribute to the observed species differences in behavioral effects nih.govresearchgate.net. These findings suggest that the interaction of this compound with the KOR/dynorphin system in the context of substance use disorders may be complex and species-dependent.

Exploration of Affective and Emotional States

The KOR/dynorphin system is also intimately involved in the regulation of affective and emotional states, with KOR activation generally associated with dysphoria and aversive states frontiersin.orgwikipedia.orgnih.govportlandpress.com. KOR antagonists are being investigated for their potential anxiolytic and antidepressant-like effects.

Anxiolytic-Like Effects in Established Animal Models of Anxiety

Preclinical studies have employed various animal models to assess the anxiolytic-like effects of KOR antagonists, including this compound. Commonly used models include the elevated plus maze (EPM) and the novelty-induced hypophagia (NIH) test nih.govresearchgate.net.

Research on this compound's effects in anxiety models has shown mixed results compared to other KOR antagonists nih.govresearchgate.net. In the novelty-induced hypophagia test in mice, this compound at certain doses (1 and 3 mg/kg) decreased the latency to consume palatable food in novel cages, an effect consistent with an anxiolytic-like profile nih.govresearchgate.net. However, in the elevated plus maze test, this compound did not exhibit anti-anxiety effects, unlike nor-BNI nih.govresearchgate.net. These differing results across anxiety models suggest that this compound's impact on anxiety-like behavior may be context-dependent or that there are differences in how various KOR antagonists influence behavior in these specific paradigms nih.gov.

Effects on Depression-Like Behaviors in Preclinical Paradigms

Dysregulation of the KOR/dynorphin system has been linked to depressive-like behaviors in preclinical models, and KOR antagonists have shown promise in mitigating these effects nih.govresearchgate.netnih.govnih.govescholarship.orgportlandpress.com. While the broader class of KOR antagonists has been studied for antidepressant-like effects, specific detailed findings for this compound in established depression paradigms are less extensively reported in the provided sources compared to its effects on stress-induced reinstatement.

However, this compound is mentioned in the context of KOR antagonists that have been reported to reduce depression-like behaviors nih.gov. The rationale for investigating KOR antagonists in depression is based on the understanding that chronic activation of KORs can lead to behaviors reflecting depression in animal models nih.gov. The ability of KOR antagonists to alleviate negative affective states, which are often comorbid with or contribute to substance use disorders, further supports their potential relevance to depressive phenotypes nih.govfrontiersin.orgnih.gov. While direct, detailed data tables specifically demonstrating this compound's efficacy in common depression models (e.g., forced swim test, tail suspension test) are not prominent in the provided search results, its classification among KOR antagonists with reported effects on depression-like behaviors suggests this is an area of preclinical interest nih.gov.

Analysis of Specific Behavioral Manifestations

Beyond the specific contexts of addiction and affective states, preclinical research with this compound has also involved the analysis of other specific behavioral manifestations.

One observed behavioral effect of this compound in mice is the induction of scratching nih.govresearchgate.netku.edu. Studies have shown that this compound, when injected subcutaneously, can induce dose-related hindleg scratching in mice researchgate.netku.edu. Interestingly, this scratching behavior appears to be independent of KOR activation, as it was not blocked by pretreatment with a long-acting KOR antagonist (nor-BNI) and was still observed in mice lacking KORs researchgate.netku.edu. This finding suggests that this compound may interact with other targets in addition to the KOR to elicit certain behavioral responses nih.govresearchgate.netku.edu.

Induced Scratching Behavior in Rodent Models

Studies in mice have demonstrated that this compound is capable of inducing scratching behavior. When administered subcutaneously in the nape of the neck, this compound elicited dose-related hindleg scratching. nih.govguidetomalariapharmacology.orgcam.ac.uk The onset of this behavior was relatively rapid, primarily occurring between 3 and 15 minutes following injection. nih.govguidetomalariapharmacology.org For instance, a dose of 0.3 mg/kg of this compound was reported to induce approximately 150 scratches over a 30-minute observation period in Swiss-Webster mice. wikipedia.org

Intriguingly, further research suggests that this this compound-induced scratching behavior may not be mediated solely through its action as a KOR antagonist. Pretreatment with norbinaltorphimine (B1679850) (norBNI), a long-acting KOR antagonist, did not significantly block the scratching induced by this compound. nih.govguidetomalariapharmacology.orgcam.ac.ukwikipedia.org Additionally, this compound continued to elicit similar levels of scratching in KOR knockout mice compared to wild-type animals. nih.govguidetomalariapharmacology.orgcam.ac.ukwikipedia.org These findings indicate that the presence of kappa receptors is not a prerequisite for the excessive scratching caused by this compound and suggest that the compound may interact with other targets to induce this effect, potentially related to the sensation of itch. nih.govguidetomalariapharmacology.orgcam.ac.uk

Effects on Spontaneous Locomotor Activity

The impact of this compound on spontaneous locomotor activity has been investigated in rodent models, yielding some varied observations depending on the species. In studies conducted with mice, a dose of 3 mg/kg of this compound was found to increase total, ambulatory, and stereotypic activities in the elevated plus maze test. nih.gov This suggests a potential stimulatory effect on general motor behavior in this species.

Comparative Preclinical Pharmacology of Zyklophin

Differentiation from Long-Acting Kappa Opioid Receptor Antagonists

Zyklophin exhibits key differences when compared to long-acting KOR antagonists, such as norbinaltorphimine (B1679850) (nor-BNI) nih.govguidetopharmacology.orgnih.govku.edu.

Distinct Duration of Antagonist Activity (e.g., Versus Norbinaltorphimine)

One of the most significant distinctions of this compound is its relatively short duration of action compared to nor-BNI nih.govguidetopharmacology.orgnih.govku.edu. While nor-BNI can produce KOR antagonism lasting for weeks after a single administration, the antagonist activity of this compound typically lasts less than 12 hours following systemic administration in mice nih.govnih.govku.edu. This finite duration is considered a desirable property for a pharmacological tool and potential therapeutic agent, avoiding the complications associated with prolonged receptor blockade nih.govku.edu.

Here is a comparison of the approximate duration of action:

CompoundDuration of KOR Antagonism (in mice)
This compound< 12 hours (systemic) nih.govnih.govku.edu
NorbinaltorphimineWeeks (systemic) nih.govnih.govku.edu

Comparative Behavioral Efficacy in Specific Paradigms

Studies comparing the behavioral effects of this compound and nor-BNI in mice have revealed differences in certain anxiety tests nih.govnih.govannualreviews.org. While both this compound and nor-BNI demonstrated anxiolytic-like effects in the novelty-induced hypophagia (NIH) test, only nor-BNI showed anti-anxiety effects in the elevated plus maze (EPM) test nih.govnih.gov. This suggests that the duration of action or other pharmacodynamic properties may contribute to the differential behavioral profiles observed nih.gov.

Furthermore, this compound has been shown to prevent stress-induced reinstatement of cocaine-seeking behavior in a conditioned place preference assay in mice nih.govnih.govescholarship.orgresearchgate.net.

Comparison with Linear Dynorphin (B1627789) Analogs

This compound is a cyclic peptide analog of dynorphin A-(1-11) wikipedia.orgguidetopharmacology.orgufl.edu. This cyclic structure provides advantages over linear peptide analogs.

Enhanced Proteolytic Stability and In Vivo Activity Relative to Linear Peptides

Linear peptides, such as the dynorphin A analog arodyn, are susceptible to rapid metabolism by proteases ufl.edunih.govresearchgate.net. This compound, with its cyclic structure, exhibits enhanced stability to proteolytic degradation compared to linear peptides ufl.edunih.gov. This increased metabolic stability contributes to its activity following systemic administration ufl.edunih.gov.

While linear peptides like arodyn have shown KOR antagonist activity after direct injection into the brain, this compound is active after systemic (subcutaneous) administration in mice and can cross the blood-brain barrier to antagonize KOR in the central nervous system (CNS) nih.govnih.govufl.edunih.govresearchgate.net. This systemic activity is a significant advancement in the development of peptide KOR antagonists nih.govnih.gov.

Contrasting Profiles with Other Short-Acting KOR Antagonists

While this compound is characterized as a short-acting KOR antagonist, comparisons with other short-acting KOR antagonists, such as LY2444296, also reveal differences in behavioral effects nih.govnih.gov. In the EPM test, neither this compound nor LY2444296 showed anti-anxiety effects, unlike the long-acting nor-BNI nih.govnih.gov. However, all three compounds demonstrated anxiolytic-like effects in the NIH test nih.govnih.gov. These findings suggest that even among short-acting KOR antagonists, there can be variations in behavioral profiles, potentially due to differences in pharmacodynamic properties or off-target effects nih.gov.

Furthermore, species differences in this compound's efficacy have been observed. In rats, this compound did not exhibit a typical KOR antagonist profile in studies examining escalated alcohol self-administration and GTPγS coupling assays, and at higher concentrations, it displayed agonist properties nih.gov. In contrast, this compound's effects were consistent with KOR antagonism in comparable mouse studies nih.gov. These species-specific differences are important considerations for therapeutic development efforts nih.gov.

Advanced Research Directions and Future Perspectives

Computational Chemistry and Molecular Dynamics Simulations of KOR-Zyklophin Interactions

Computational approaches, such as molecular docking and molecular dynamics simulations, are increasingly employed to gain detailed insights into the interaction between Zyklophin and the kappa opioid receptor mdpi.comamanote.comresearchgate.net. These methods can help elucidate the specific binding sites, the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes that occur upon this compound binding to KOR researchgate.net. Such studies can provide a molecular-level understanding of this compound's selectivity and antagonist activity, informing the design of novel this compound analogs with improved properties researchgate.net. For instance, molecular docking and dynamics simulations have been used to analyze the binding of related compounds within opioid receptor binding pockets, providing a rationale for observed binding affinities researchgate.netresearchgate.net.

Investigation of Allosteric Mechanisms and Receptor Heteromer Modulation

While this compound is primarily understood as an orthosteric antagonist binding to the main ligand-binding site of KOR, research is exploring potential allosteric mechanisms and its modulation of receptor heteromers guidetopharmacology.orgresearchgate.netnih.gov. Allosteric modulators bind to a different site on the receptor and can influence the receptor's response to orthosteric ligands. The KOR is known to form heteromers with other opioid receptors, such as delta opioid receptors (DOR), which can alter their signaling properties and functional outcomes guidetopharmacology.orgresearchgate.netnih.gov. Investigations into how this compound might interact with KOR in the context of these heteromers or exert allosteric effects could reveal more complex regulatory mechanisms and potential for novel therapeutic strategies targeting specific receptor complexes researchgate.netnih.gov. Studies have shown that DOR-KOR heteromers exhibit unique signaling and functional regulation in peripheral sensory neurons researchgate.net.

Development of this compound-Derived Chemical Probes for Receptor Mapping

The development of chemical probes based on this compound is a significant area of research. These probes, often modified versions of the parent compound, can be used to map the distribution of KORs in tissues, study receptor trafficking, and investigate receptor-ligand interactions with high specificity acs.orgnih.govmdpi.com. By incorporating tags such as fluorescent markers or radioactive isotopes, researchers can visualize and quantify KORs in various biological systems mdpi.com. This compound's selective KOR antagonism and ability to cross the blood-brain barrier make it a promising scaffold for developing such tools, which are crucial for advancing our understanding of KOR pharmacology and its role in various physiological and pathological states ku.edunih.govnih.gov.

Potential for Translational Research in Neuropsychiatric Disorders

The dynorphin (B1627789)/KOR system is implicated in the neurobiology of stress, reward, and a range of neuropsychiatric conditions, including depression, anxiety, and substance use disorders nih.govnih.govresearchgate.netannualreviews.org. Given this compound's profile as a KOR antagonist with a relatively short duration of action, it holds potential for translational research in these areas wikipedia.orgnih.govnih.govresearchgate.net. Preclinical studies using animal models of these disorders can help determine if this compound, or derivatives thereof, can ameliorate symptoms or block maladaptive behaviors associated with KOR activation nih.govnih.govresearchgate.net. Research has explored the effects of this compound in models of alcohol dependence and stress-induced reinstatement of cocaine-seeking behavior ufl.edunih.govnih.govnih.gov. While some studies have shown promising results for KOR antagonism in these models, the specific effects of this compound can vary depending on species and experimental conditions nih.govnih.gov.

Identification of Novel Biological Activities and Unexplored Receptor Targets

While this compound is primarily characterized as a selective KOR antagonist, ongoing research may uncover novel biological activities or interactions with unexplored receptor targets nih.govresearchgate.netnih.gov. Studies investigating potential off-target effects are important for a complete pharmacological profile. For example, research has indicated that this compound might induce scratching behavior in mice through mechanisms independent of KOR activation, suggesting interaction with other targets nih.govresearchgate.netnih.gov. Further investigation using broad screening approaches and detailed pharmacological studies can help identify any additional proteins or pathways modulated by this compound, potentially revealing new therapeutic opportunities or highlighting the need for further structural modifications to enhance specificity.

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing Zyklophin?

this compound, a κ-opioid receptor antagonist, is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc-chemistry. Key steps include:

  • Synthesis : Use Rink amide resin for C-terminal amidation, with coupling agents like HBTU/HOBt .
  • Purification : Reverse-phase HPLC (C18 column) with gradients of 0.1% TFA in water/acetonitrile. Monitor purity (>95%) and identity via MALDI-TOF mass spectrometry .
  • Characterization : Confirm structural integrity using 1H^1H- and 13C^{13}C-NMR in DMSO-d6 or CD3OH. Assign disulfide bond formation (Cys2^2-Cys5^5) via NOESY .
    Reference protocols from the Royal Society of Chemistry (RSC) for reproducible synthesis .

Q. How should researchers design in vitro assays to evaluate this compound’s pharmacological activity?

  • Receptor Binding Assays : Use CHO-K1 cells transfected with κ-opioid receptors. Compete against 3H^3H-diprenorphine (10 nM) with this compound concentrations (1 pM–10 µM). Calculate IC50_{50} and Ki_i using nonlinear regression (e.g., GraphPad Prism) .
  • Functional Antagonism : Measure cAMP inhibition via ELISA in HEK-293 cells. Pre-treat with this compound (1 hr) before adding U50,488 (κ-agonist). Normalize to forskolin-induced cAMP levels .
    Include positive controls (e.g., nor-BNI) and validate cell lines via qPCR .

Q. What are the critical parameters for ensuring this compound’s stability in preclinical studies?

  • Storage : Lyophilized peptides stored at -80°C in argon-sealed vials to prevent oxidation .
  • Solubility : Use DMSO (≤5% v/v) or 0.9% saline with 0.1% BSA for in vivo studies. Confirm stability via HPLC after 24 hr incubation at 37°C .
  • Bioavailability : Assess plasma stability using LC-MS/MS; half-life <30 min may require PEGylation or D-amino acid substitutions .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across behavioral assays?

Contradictions often arise from:

  • Dose-Dependent Effects : e.g., Anxiogenic effects at low doses (0.1 mg/kg) vs. anxiolytic at higher doses (1 mg/kg) in elevated plus maze. Replicate with n ≥ 10/group and blinded scoring .
  • Strain/Model Variability : Test in multiple rodent strains (e.g., C57BL/6 vs. Sprague-Dawley). Control for circadian rhythms and housing conditions .
  • Data Validation : Use orthogonal assays (e.g., conditioned place preference + tail withdrawal) to confirm κ-receptor specificity .

Q. What strategies optimize this compound’s blood-brain barrier (BBB) penetration for CNS studies?

  • Prodrug Design : Conjugate with lipid-soluble moieties (e.g., myristic acid) via cleavable linkers .
  • Nanocarriers : Encapsulate in PEG-PLGA nanoparticles (size <200 nm). Validate BBB penetration via in situ perfusion or PET imaging .
  • Peptide Modification : Substitute L-amino acids with D-isoforms or N-methylated residues to reduce enzymatic degradation .

Q. How should cross-disciplinary approaches integrate cheminformatics and neurobehavioral data for this compound optimization?

  • QSAR Modeling : Use MOE or Schrödinger to correlate structural variants (e.g., Ala scans) with receptor binding (pKi_i) and locomotor activity .
  • Machine Learning : Train models on PubChem BioAssay data (AID 588499) to predict off-target effects (e.g., µ-opioid receptor cross-reactivity) .
  • Behavioral Metadata : Aggregate datasets using FAIR principles; share via platforms like Synapse for collaborative analysis .

Methodological Guidelines

  • Data Contradictions : Apply triangulation with ≥3 independent methods (e.g., SPR, ITC, in vivo analgesia) .
  • Ethical Compliance : Follow FINER criteria (Feasible, Novel, Ethical, Relevant) for animal studies; obtain IACUC approval .
  • Reproducibility : Document protocols using ARRIVE 2.0 guidelines. Deposit raw data in repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.